2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride, followed by acetylation . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Extensively researched for its anti-inflammatory and analgesic properties.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Diclofenac: Often used for more severe pain and inflammation.
Uniqueness
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating menstrual pain. It also has a distinct chemical structure compared to other NSAIDs, which contributes to its unique pharmacological profile .
Properties
CAS No. |
32489-03-5 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(N-acetyl-2,3-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c1-11-7-6-10-15(12(11)2)18(13(3)19)16-9-5-4-8-14(16)17(20)21/h4-10H,1-3H3,(H,20,21) |
InChI Key |
FXVOSFCWAUSFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C)C |
Origin of Product |
United States |
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